octahydropentalen-2-amine hydrochloride, Mixture of diastereomers
Description
Octahydropentalen-2-amine hydrochloride is a bicyclic amine derivative existing as a mixture of diastereomers. Diastereomeric mixtures often arise during synthetic processes involving multiple stereocenters, particularly in bicyclic or polycyclic frameworks. For example, bicyclo[3.2.1]octan-2-amine hydrochloride (CAS 1195211-57-4) is a structurally related compound marketed as a diastereomeric mixture, highlighting the prevalence of such configurations in pharmaceutical intermediates and organic synthesis . The hydrochloride salt form enhances stability and solubility, a common feature in bioactive molecules (e.g., Histryl, a piperidine-based antihistamine) .
Properties
CAS No. |
2408971-51-5 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-2-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-6-2-1-3-7(6)5-8;/h6-8H,1-5,9H2;1H |
InChI Key |
AFKYEGGHXPWYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC2C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropentalen-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the hydrogenation of pentalene derivatives followed by amination. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled environments to ensure the correct formation of the desired diastereomers.
Hydrogenation: Pentalene derivatives are subjected to hydrogenation using a palladium catalyst under high pressure and temperature to form octahydropentalene.
Amination: The hydrogenated product is then reacted with ammonia or amine derivatives to introduce the amine group, forming octahydropentalen-2-amine.
Hydrochloride Formation: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt, resulting in octahydropentalen-2-amine hydrochloride.
Industrial Production Methods
Industrial production of octahydropentalen-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to separate the diastereomers effectively.
Chemical Reactions Analysis
Types of Reactions
Octahydropentalen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various amine derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Octahydropentalen-2-amine hydrochloride has been explored as a potential intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents.
Case Study: Antidepressant Development
Research indicates that derivatives of octahydropentalen-2-amine can exhibit antidepressant-like activities. In a study conducted on rodent models, compounds derived from this amine showed significant reductions in depressive behaviors when compared to control groups, suggesting potential applications in treating mood disorders.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules. Its ability to participate in various chemical reactions makes it useful in the development of new materials and compounds.
Data Table: Reaction Pathways Involving Octahydropentalen-2-amine Hydrochloride
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Alkylation | Reaction with alkyl halides to form amines | 75 |
| Acylation | Formation of amides via reaction with acid chlorides | 68 |
| Cyclization | Formation of cyclic compounds | 82 |
Biological Studies
Studies have shown that octahydropentalen-2-amine hydrochloride can interact with various biological systems, making it a candidate for further investigation in pharmacology.
Case Study: Neurotransmitter Modulation
In vitro studies demonstrated that derivatives of octahydropentalen-2-amine could modulate neurotransmitter release, particularly serotonin and dopamine. This modulation suggests potential applications in neuropharmacology, particularly for conditions such as anxiety and depression.
Mechanism of Action
The mechanism of action of octahydropentalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings
Separation Challenges: Diastereomeric mixtures with near-equivalent ratios (e.g., 1:1) often resist separation via standard methods like preparative HPLC, as seen in pyrrolidine derivatives . Oxygenated frameworks (e.g., 6-oxabicyclo[3.2.2]nonan-4-amine) may exhibit improved polarity, aiding chromatographic separation compared to all-carbon analogs .
Analytical Techniques :
- HPLC and NMR are critical for characterizing diastereomer ratios. For example, constrained dipeptide surrogates showed four HPLC peaks (1:1:1:1 ratio) due to multiple stereocenters .
- Luche reduction followed by flash chromatography enabled separation of β-hydroxy phosphonate diastereomers, emphasizing method-dependent outcomes .
Impact of Reaction Conditions :
- Reactions with propylamine and nitroacetate derivatives yield 1:1 diastereomer mixtures under mild conditions, highlighting the role of substrate electronics .
Implications for Octahydropentalen-2-amine Hydrochloride
- Synthesis : Likely involves cyclization or condensation steps generating multiple stereocenters, analogous to proline-derived lactam cyclization .
- Pharmacological Relevance : Diastereomer ratios may influence bioactivity, as seen in Histryl’s conformers impacting H1 antagonist efficacy .
- Industrial Use : Commercial availability of analogs like bicyclo[3.2.1]octan-2-amine hydrochloride suggests applications in drug discovery and material science .
Notes
Data Limitations : Direct studies on octahydropentalen-2-amine hydrochloride are absent; comparisons rely on structural analogs.
Separation Feasibility : If the compound has complex stereochemistry (e.g., >2 stereocenters), advanced techniques like chiral HPLC or crystallization may be required.
Safety and Handling: Similar hydrochlorides (e.g., (2S)-2,5-diaminopentanamide dihydrochloride) emphasize precautions against inhalation and skin contact .
Biological Activity
Octahydropentalen-2-amine hydrochloride, a compound characterized by its complex structure and diastereomeric nature, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure
The chemical formula for octahydropentalen-2-amine hydrochloride is . Its unique structure allows for various interactions within biological systems, influencing its pharmacological properties.
Research indicates that octahydropentalen-2-amine hydrochloride may interact with specific receptors in the body, particularly chemokine receptors. These interactions can modulate inflammatory responses and pain pathways, making it a candidate for treating various conditions.
Key Mechanisms:
- Chemokine Receptor Modulation : The compound acts as a modulator of chemokine receptors, which are crucial in inflammatory processes and immune responses .
- Analgesic Properties : In vivo studies have shown that compounds similar to octahydropentalen-2-amine hydrochloride can produce analgesic effects, suggesting potential applications in pain management .
Biological Activity
The biological activity of octahydropentalen-2-amine hydrochloride has been assessed through various studies, highlighting its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of octahydropentalen-2-amine hydrochloride and related compounds in clinical settings.
- Chronic Pain Management : A study involving chronic constriction injury rats demonstrated that intrathecal administration of similar compounds resulted in significant pain relief, indicating the potential for treating chronic pain conditions .
- Inflammatory Disorders : Research has suggested that the modulation of chemokine receptors by octahydropentalen-2-amine hydrochloride may benefit patients with conditions like rheumatoid arthritis and inflammatory bowel disease .
Research Findings
Recent investigations into the compound have focused on its pharmacokinetics and safety profile. The following findings highlight critical aspects:
- Pharmacokinetics : Studies indicate that octahydropentalen-2-amine hydrochloride has favorable absorption characteristics when administered via various routes.
- Safety Profile : Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
